N-(4-fluorophenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-(4-fluorophenyl)-3-[(4-nitrobenzoyl)amino]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14FN3O5/c23-14-7-9-15(10-8-14)24-22(28)20-19(17-3-1-2-4-18(17)31-20)25-21(27)13-5-11-16(12-6-13)26(29)30/h1-12H,(H,24,28)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXXBPZDOIPQWBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=C(C=C3)F)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14FN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorophenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanism of action, potential therapeutic uses, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is . Its structure includes a benzofuran backbone with a nitro group and a fluorophenyl moiety, which may enhance its lipophilicity and biological activity. The presence of fluorine atoms is particularly notable as they can significantly influence the compound's pharmacokinetic properties.
Anticancer Potential
Research indicates that compounds structurally related to this compound have shown significant anticancer activity. For instance, similar benzofuran derivatives have been reported to inhibit tumor cell proliferation by inducing apoptosis or cell cycle arrest.
Table 1: Comparison of Biological Activities of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-Fluorobenzamide | Contains a fluorobenzene moiety | Anticancer properties |
| N-(4-Fluorophenyl)benzamide | Similar aromatic system | Inhibitor of specific kinases |
| Benzofuran-2-carboxylic acid | Lacks amide functionality | Anti-inflammatory effects |
Case Studies and Research Findings
- Inhibition Studies : A study on related compounds demonstrated that modifications in the benzofuran structure could enhance enzyme inhibition, suggesting that this compound may similarly exhibit potent inhibitory effects against target enzymes implicated in cancer and inflammation .
- Preliminary Toxicity Assessments : Initial toxicity assessments in vitro have shown that compounds with similar functional groups exhibit low cytotoxicity at therapeutic concentrations, indicating a favorable safety profile for further development .
- Pharmacokinetic Studies : Research on related benzofuran compounds indicates that fluorination increases bioavailability and enhances the ability to cross biological membranes, which is critical for effective drug design .
Future Directions for Research
Given the promising preliminary findings regarding the biological activity of this compound, future research should focus on:
- In Vivo Studies : Conducting animal studies to assess the efficacy and safety profile of the compound in a living organism.
- Mechanistic Studies : Elucidating the precise mechanisms by which this compound exerts its biological effects.
- Structure-Activity Relationship (SAR) Analysis : Systematically modifying the chemical structure to optimize biological activity and minimize toxicity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their substituent variations:
Key Observations:
- Halogen Comparison: Replacing fluorine with bromine (as in ) introduces a larger halogen, which may alter binding pocket interactions due to steric bulk and polarizability .
- Heterocyclic Modifications: The oxadiazole-containing analog () exhibits higher polarity, likely improving solubility but possibly reducing membrane permeability .
Q & A
Q. What are the critical steps in synthesizing N-(4-fluorophenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide?
The synthesis involves three key stages:
- Benzofuran Core Formation : Starting with a phenol derivative (e.g., 2-hydroxyacetophenone), cyclization via Vilsmeier-Haack or oxidative coupling yields the benzofuran scaffold .
- Amide Coupling : Reacting the benzofuran-2-carboxylic acid intermediate with 4-nitrobenzoyl chloride using coupling agents like EDCl/HOBt in DMF .
- Final Functionalization : Introducing the 4-fluorophenyl group via nucleophilic aromatic substitution or Buchwald-Hartwig amidation . Optimization of solvent (DMF or acetonitrile), temperature (60–100°C), and reaction time (12–24 hrs) is critical for yields >70% .
Q. How is the molecular structure of this compound characterized?
Structural confirmation relies on:
- NMR Spectroscopy : H and C NMR to identify aromatic protons (δ 7.2–8.5 ppm) and carbonyl groups (δ 165–170 ppm) .
- Mass Spectrometry (HRMS) : Molecular ion peak matching the theoretical mass (e.g., m/z 423.08 for CHFNO) .
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks in the solid state .
Q. What are the primary physicochemical properties of this compound?
Key properties include:
- Molecular Weight : ~423.36 g/mol (based on CHFNO).
- Solubility : Low aqueous solubility (<0.1 mg/mL); soluble in DMSO or DMF for biological assays .
- LogP : Predicted ~3.2 (indicative of moderate lipophilicity) .
- Stability : Susceptible to hydrolysis under basic conditions due to the nitrobenzamido group .
Advanced Research Questions
Q. How can researchers address contradictions in reported biological activity data?
Discrepancies may arise from:
- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times .
- Purity Issues : HPLC analysis (>95% purity) is essential to exclude byproducts affecting activity .
- Structural Analogues : Compare with derivatives (e.g., 4-chloro vs. 4-fluoro substituents) to isolate structure-activity relationships (SAR) .
- Dose-Response Curves : Validate IC values across multiple replicates to ensure reproducibility .
Q. What mechanistic insights exist for its anticancer activity?
Preliminary studies suggest:
- Kinase Inhibition : Potent inhibition of EGFR (IC ~50 nM) due to nitrobenzamido interactions with the ATP-binding pocket .
- Apoptosis Induction : Caspase-3/7 activation observed in Jurkat cells at 10 µM .
- Data Gaps : Limited in vivo toxicity profiles; prioritize pharmacokinetic studies (e.g., bioavailability, half-life) .
Q. How can synthetic yields be improved without compromising purity?
Strategies include:
- Microwave-Assisted Synthesis : Reduces reaction time from 24 hrs to 2 hrs while maintaining >80% yield .
- Catalytic Optimization : Use Pd(OAc)/Xantphos for efficient amidation (turnover number >100) .
- Purification Techniques : Combine column chromatography with recrystallization (ethanol/water) to achieve >99% purity .
Methodological Recommendations
Q. What computational tools are recommended for SAR studies?
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with EGFR or tubulin .
- QSAR Models : Utilize MOE or RDKit to predict bioactivity based on substituent electronic effects (e.g., nitro vs. methoxy groups) .
- ADMET Prediction : SwissADME or pkCSM to forecast solubility, metabolism, and toxicity .
Q. How should researchers design assays to evaluate dual activity (e.g., anticancer and antimicrobial)?
- Parallel Screening : Test against Gram-negative (E. coli) and Gram-positive (S. aureus) strains alongside cancer cell lines .
- Selectivity Index : Calculate IC ratios (e.g., IC/IC) to identify preferential targets .
- Resistance Studies : Serial passage assays to monitor mutation-driven resistance in pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
